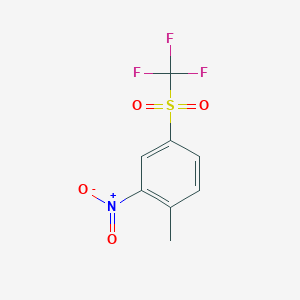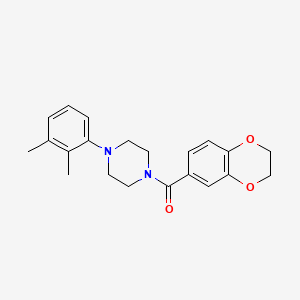
1-Methyl-2-nitro-4-(trifluoro-methanesulfonyl)-benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-nitro-4-(trifluoro-methanesulfonyl)-benzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a methyl group, a nitro group, and a trifluoromethanesulfonyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-2-nitro-4-(trifluoro-methanesulfonyl)-benzene can be synthesized through a multi-step process involving the nitration of methylbenzene followed by the introduction of the trifluoromethanesulfonyl group. The general steps are as follows:
Nitration: Methylbenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho or para position.
Sulfonylation: The nitro-methylbenzene is then reacted with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine to introduce the trifluoromethanesulfonyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
化学反応の分析
Types of Reactions: 1-Methyl-2-nitro-4-(trifluoro-methanesulfonyl)-benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The trifluoromethanesulfonyl group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, appropriate solvents, and bases.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed:
Reduction: 1-Methyl-2-amino-4-(trifluoro-methanesulfonyl)-benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-Carboxy-2-nitro-4-(trifluoro-methanesulfonyl)-benzene.
科学的研究の応用
1-Methyl-2-nitro-4-(trifluoro-methanesulfonyl)-benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of probes and sensors for detecting specific biological molecules. Its nitro and trifluoromethanesulfonyl groups can interact with biological targets.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals. The compound’s functional groups can be modified to create bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 1-Methyl-2-nitro-4-(trifluoro-methanesulfonyl)-benzene depends on its specific application
Nitro Group: The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules.
Trifluoromethanesulfonyl Group: This group can participate in nucleophilic aromatic substitution reactions, allowing the compound to bind to specific targets.
Methyl Group: The methyl group can be oxidized or modified to alter the compound’s properties and interactions.
類似化合物との比較
1-Methyl-2-nitro-4-(trifluoro-methanesulfonyl)-benzene can be compared with other nitrobenzenes and trifluoromethanesulfonyl-substituted compounds:
Similar Compounds:
Uniqueness:
- The combination of the nitro, methyl, and trifluoromethanesulfonyl groups in a single molecule provides unique reactivity and properties.
- The trifluoromethanesulfonyl group enhances the compound’s stability and reactivity compared to other nitrobenzenes.
- The presence of multiple functional groups allows for diverse chemical modifications and applications.
特性
IUPAC Name |
1-methyl-2-nitro-4-(trifluoromethylsulfonyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO4S/c1-5-2-3-6(4-7(5)12(13)14)17(15,16)8(9,10)11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXKZLJHFUMIHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(dimethylamino)phenyl]-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6095718.png)
![1-Ethyl-4-[4-(2-methoxy-6-prop-2-enylphenoxy)butyl]piperazine;hydrochloride](/img/structure/B6095729.png)
![[1-(2-ethoxybenzyl)-4-(4-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B6095736.png)
![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethan-1-one](/img/structure/B6095740.png)
![7-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6095746.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3,4-dimethylphenyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B6095756.png)
![2-(2-{3-[3-(1H-imidazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B6095763.png)

![3-{1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B6095787.png)
![N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]oxolane-3-carboxamide](/img/structure/B6095789.png)
![2-{1-(4-ethoxybenzyl)-4-[(5-ethyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6095790.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-(tetrahydro-2-furanylcarbonyl)-4-piperidinecarboxamide](/img/structure/B6095792.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-3-(methylthio)propanamide](/img/structure/B6095807.png)
![4-{[(2E)-4-(ETHOXYCARBONYL)-5-METHYL-3-OXO-2,3-DIHYDRO-1H-PYRROL-2-YLIDENE]METHYL}BENZOIC ACID](/img/structure/B6095809.png)
